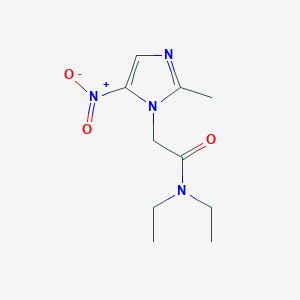
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide, also known as BRL-15572, is a potent and selective antagonist of the orexin-1 receptor. The orexin system is involved in the regulation of sleep, arousal, and feeding behavior, making it a promising target for the development of therapeutics for sleep disorders, obesity, and addiction. BRL-15572 has been extensively studied for its potential use in these areas.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide acts as a competitive antagonist of the orexin-1 receptor, blocking the binding of the endogenous orexin peptide to the receptor. This results in a decrease in the activity of the orexin system, leading to changes in sleep, feeding behavior, and other physiological processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide has been found to improve sleep quality and reduce the symptoms of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide in lab experiments is its high selectivity for the orexin-1 receptor, which allows for precise targeting of the orexin system. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide and the orexin system. One area of interest is the development of new therapeutics for sleep disorders, obesity, and addiction based on the orexin system. Additionally, further research is needed to fully understand the physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide and the orexin system, as well as the potential side effects of long-term use.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide can be synthesized using a multistep process involving the reaction of 2-naphthol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 3,4-methylenedioxyaniline. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide has been widely used in scientific research to study the orexin system and its role in various physiological processes. It has been shown to be effective in reducing food intake and promoting weight loss in animal models of obesity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyloxy)acetamide has been found to improve sleep quality and reduce the symptoms of insomnia in animal models.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-16-6-8-18-19(12-16)24-10-9-23-18)13-25-17-7-5-14-3-1-2-4-15(14)11-17/h1-8,11-12H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTLJGIBHUJLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)



![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)